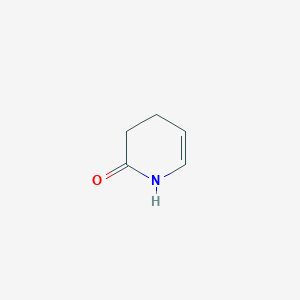

2(1H)-Pyridinone, 3,4-dihydro-

説明

Historical Development and Significance of the 3,4-Dihydro-2(1H)-Pyridinone Core in Heterocyclic Chemistry

The discovery of the 3,4-dihydro-2(1H)-pyridinone ring system was serendipitous, first occurring during efforts to synthesize derivatives of 1,4-dihydropyridine (B1200194) (1,4-DHP) by modifying its ring structure. nih.govmdpi.com This accidental synthesis unveiled a novel class of heterocycles that quickly demonstrated interesting biological activities. nih.govmdpi.com The initial synthetic strategies often involved multicomponent reactions (MCRs), a tradition that continues with modern advancements. The first reported MCR to obtain 3,4-DHPo derivatives used equimolecular amounts of starting materials under ethanol (B145695) reflux, resulting in modest yields of 15–26%. researchgate.net

Over time, synthetic methodologies have evolved significantly to improve efficiency and yield. A notable improvement involved replacing ethanol with acetic acid as the solvent, which provided moderate to high yields due to the catalytic effect and higher boiling point of acetic acid, enhancing the decarboxylation step. researchgate.netresearchgate.net Contemporary methods focus on green chemistry principles, utilizing techniques such as microwave, ultrasound, and infrared irradiation, often in solvent-free conditions. nih.govresearchgate.netmdpi.com For example, a one-pot, four-component synthesis using a silica-based sulfonic acid (SiO2-Pr-SO3H) catalyst under solvent-free conditions has been reported to produce high yields (78–93%) with short reaction times. nih.govmui.ac.irnih.gov

The significance of the 3,4-dihydro-2(1H)-pyridinone core lies in its dual role as both a biologically active scaffold and a crucial synthetic building block. nih.govresearchgate.netresearchgate.net Its derivatives have shown potential as vasorelaxants, anti-HIV, antitumor, antibacterial, and antifungal agents. researchgate.net Furthermore, the 3,4-DHPo structure serves as a precursor for a variety of other medicinally relevant molecules, including fused heterocyclic systems like 1,5-benzodiazepines and fulleropyrrolidines. nih.gov The stereochemistry at the C-4 position is a critical factor for its biological function, with different enantiomers potentially acting as antagonists or agonists of calcium ions. nih.gov

Systematic Nomenclature and Structural Analogies to Related N-Heterocycles

The nomenclature for this heterocyclic system can vary between common and systematic naming conventions, which is important to distinguish for clarity in academic literature.

The parent compound is systematically named 3,4-dihydro-1H-pyridin-2-one or 3,4-dihydropyridin-2(1H)-one according to IUPAC rules. nih.govchemspider.com However, in the literature, derivatives are frequently referred to by a common naming scheme. For instance, a widely studied class of these compounds is commonly known as 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones . nih.govresearchgate.netmdpi.com The more formal IUPAC name for this same class of derivatives is 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates . nih.govresearchgate.netmdpi.com

Nomenclature Details

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

|---|

The 3,4-dihydro-2(1H)-pyridinone core is a structural analog of several other important N-heterocycles, most notably 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs) . nih.gov It is considered an isomeric form of a 1,4-dihydropyridine structure but with an additional intracyclic carbonyl group, creating an N-β-carbonylvinylamido system. nih.gov

This structural relationship is significant because 1,4-DHPs are a well-established class of cardiovascular drugs (e.g., Nifedipine). The 3,4-DHPo structure, while similar, possesses different electronic and conformational properties due to the lactam (cyclic amide) functionality, which imparts distinct biological and chemical characteristics. Unlike the fully unsaturated aromatic pyridine (B92270), the 3,4-dihydro-2(1H)-pyridinone ring is partially saturated and non-planar. researchgate.net It exhibits tautomerism, existing predominantly in the keto (pyridinone) form rather than the enol (hydroxypyridine) form. acs.org This preference is driven by the resonance stabilization of the pyridinone ring.

Structural Comparison with Related Heterocycles

| Compound Family | Core Structure | Key Features |

|---|---|---|

| 3,4-Dihydro-2(1H)-pyridinones | Partially saturated six-membered ring with one nitrogen atom and a carbonyl group adjacent to the nitrogen (lactam). | Non-planar; contains a stereocenter at C-4 in substituted derivatives. nih.gov |

| 1,4-Dihydropyridines (1,4-DHPs) | Partially saturated six-membered ring with one nitrogen atom and double bonds at C2-C3 and C5-C6. | Boat-like conformation; known as calcium channel blockers. nih.gov |

| Dihydropyrimidines (DHPMs) | Partially saturated six-membered ring with two nitrogen atoms at positions 1 and 3. | Contains a urea (B33335) or thiourea (B124793) fragment; known for a wide range of biological activities. nih.gov |

| Pyridines | Aromatic six-membered ring with one nitrogen atom. | Planar, aromatic system. sci-hub.se |

特性

IUPAC Name |

3,4-dihydro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOODPZCZLCUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447514 | |

| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57147-25-8 | |

| Record name | 3,4-Dihydro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0LO6RP873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 2 1h Pyridinone Architectures

Mechanistic Investigations of Conventional Synthetic Pathways

The construction of the 3,4-dihydro-2(1H)-pyridinone core is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single step. nih.govnih.gov Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Multicomponent Reaction Strategies in 3,4-Dihydro-2(1H)-Pyridinone Formation.preprints.orgnih.govmdpi.comacs.orgresearchgate.netnih.govresearchgate.net

Multicomponent reactions are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecular architectures from simple starting materials. nih.govnih.gov In the context of 3,4-dihydro-2(1H)-pyridinone synthesis, several MCR strategies have been developed, primarily involving the condensation of an aldehyde, an active methylene (B1212753) compound, a β-dicarbonyl compound, and an ammonia (B1221849) source. nih.govnih.gov

A prominent and widely utilized MCR for the synthesis of 3,4-dihydro-2(1H)-pyridones involves the one-pot condensation of an aromatic aldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a β-ketoester (like methyl acetoacetate (B1235776) or ethyl acetoacetate), and ammonium (B1175870) acetate (B1210297). nih.govnih.gov Meldrum's acid serves as a key reactant due to its high acidity and cyclic structure, which channels the reaction towards the formation of the desired pyridinone ring system rather than the competing 1,4-dihydropyridine (B1200194) structure. nih.govnih.govnih.gov

The generally accepted mechanism for this reaction follows a Hantzsch-like pathway. It is proposed to begin with two initial condensation steps: a Knoevenagel condensation between the aromatic aldehyde and Meldrum's acid to form an arylidene intermediate, and the reaction of the β-ketoester with ammonia (from ammonium acetate) to generate an enamine. nih.govnih.gov Subsequently, a Michael-type addition of the enamine to the arylidene intermediate occurs. nih.govnih.gov The final step involves an intramolecular cyclization and dehydration to afford the 3,4-dihydro-2(1H)-pyridinone ring. nih.gov

The reaction conditions for this MCR can be varied, with studies exploring different solvents, catalysts, and energy sources to improve yields and reaction times. For instance, the use of infrared irradiation in solvent-free conditions has been reported as a green approach, providing moderate to good yields. mdpi.com

Table 1: Examples of 3,4-Dihydro-2(1H)-Pyridinones Synthesized via Meldrum's Acid MCR

| Aldehyde | β-Ketoester | Yield (%) | Reference |

| Benzaldehyde | Methyl acetoacetate | 93 | nih.gov |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | 95 | nih.gov |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | 98 | nih.gov |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | 75 | mdpi.com |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 70 | mdpi.com |

As a central component of the multicomponent strategy, the condensation reaction between β-ketoesters and aldehyde derivatives is a critical step in the formation of the 3,4-dihydro-2(1H)-pyridinone scaffold. nih.gov The initial formation of an enamine from the β-ketoester and an ammonia source is a key mechanistic event. nih.govnih.gov This enamine then acts as a nucleophile in a subsequent Michael addition to an activated alkene, typically formed from the condensation of an aldehyde with an active methylene compound like Meldrum's acid. nih.govnih.gov

The choice of β-ketoester can influence the reaction outcome and the substitution pattern of the final product. Commonly used β-ketoesters include methyl acetoacetate and ethyl acetoacetate. mdpi.comnih.gov The reaction is versatile with respect to the aldehyde component, accommodating a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. mdpi.comnih.gov

The role of the amine, typically provided by ammonium acetate, is multifaceted in these cyclization reactions. nih.govnih.gov Primarily, it serves as the nitrogen source for the pyridinone ring. nih.gov The ammonia generated in situ reacts with the β-ketoester to form a crucial enamine intermediate. nih.govnih.gov

Mechanistic studies suggest that the final intramolecular cyclization step is also amine-mediated. nih.gov After the Michael addition, the resulting intermediate undergoes a cyclodehydration to form the stable six-membered lactam ring of the 3,4-dihydro-2(1H)-pyridinone. nih.gov The efficiency of this cyclization can be influenced by the reaction conditions, including the nature of the solvent and the presence of catalysts. nih.govnih.gov

Blaise Reaction Protocols for 3,4-Dihydro-2(1H)-Pyridinone Synthesis.mdpi.com

An alternative approach to the synthesis of 3,4-dihydro-2(1H)-pyridinones involves the Blaise reaction. nih.govpreprints.org This reaction traditionally involves the zinc-mediated reaction of a nitrile with an α-haloester to form a β-enamino ester or a β-keto ester after hydrolysis. organic-chemistry.org

In the context of pyridinone synthesis, a modified Blaise reaction has been reported. This method involves the formation of a cyclic intermediate from a benzonitrile (B105546) and a Reformatsky reagent, which is generated in situ from an α-haloester (e.g., ethyl bromoacetate) and zinc powder in the presence of an acrylic ester. nih.govpreprints.org This protocol can be catalyzed by various Lewis acids. nih.govpreprints.org The resulting intermediate can then be further transformed into the desired 3,4-dihydropyridin-2-one. nih.govpreprints.org

Table 2: Lewis Acid Catalysts in Blaise Reaction for 3,4-Dihydropyridin-2-one Synthesis

| Catalyst | Yield (%) | Reference |

| ZnBr₂ | up to 81 | nih.govpreprints.org |

| FeCl₃ | up to 81 | nih.govpreprints.org |

| AlCl₃ | up to 81 | nih.govpreprints.org |

| BF₃·OEt₂ | up to 81 | nih.govpreprints.org |

| Cu(OTf)₂ | up to 81 | nih.govpreprints.org |

| In(OTf)₂ | up to 81 | nih.govpreprints.org |

Catalyst-Mediated Protocols in 3,4-Dihydro-2(1H)-Pyridinone Construction.mdpi.comresearchgate.netresearchgate.net

The use of catalysts has been instrumental in improving the efficiency, selectivity, and environmental friendliness of 3,4-dihydro-2(1H)-pyridinone synthesis. nih.govnih.gov A variety of catalysts, including both homogeneous and heterogeneous systems, have been explored.

For the multicomponent reaction involving Meldrum's acid, catalysts such as SiO₂-Pr-SO₃H have been shown to be highly effective under solvent-free conditions. nih.govnih.gov This solid acid catalyst facilitates the reaction by protonating the carbonyl groups of Meldrum's acid and the aldehyde, thereby promoting the initial Knoevenagel condensation. nih.gov Other catalysts that have been successfully employed include nanostructured ZnO, sulphonic-acid-functionalized SBA-15, and even vitamin B1. nih.gov These catalysts often lead to higher yields, shorter reaction times, and simpler work-up procedures. nih.govnih.gov

In addition to acidic catalysts, basic catalysts and organocatalysts have also been investigated. For instance, imidazole (B134444) has been used as a catalyst in a three-component cascade reaction to afford 3,4-DHPo derivatives. nih.gov The choice of catalyst can significantly impact the reaction pathway and the final product distribution, highlighting the importance of catalyst screening in the development of new synthetic methodologies.

Lewis Acid Catalyzed Approaches

Lewis acid catalysis plays a crucial role in the synthesis of 3,4-dihydro-2(1H)-pyridinone derivatives. Various Lewis acids have been employed to facilitate the cyclocondensation reactions, often leading to higher yields and milder reaction conditions compared to classical methods. dergipark.org.tr For instance, metal triflates like copper(II) triflate (Cu(OTf)₂) and indium(II) triflate (In(OTf)₂) have been utilized. nih.gov Other effective Lewis acid catalysts include zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). nih.gov These catalysts enhance the electrophilicity of the carbonyl group in the aldehyde, thereby promoting the initial condensation step of the multicomponent reaction.

A notable example is the Blaise reaction, which can be adapted to form a cyclic intermediate for 3,4-dihydropyridine-2(1H)-ones. nih.gov This reaction involves the use of zinc powder and Reformatsky reagents generated in situ from ethyl bromoacetate. nih.gov The choice of Lewis acid can significantly influence the reaction outcome, with some catalysts offering better yields and selectivity for specific substrates. The development of newer Lewis acid catalysts continues to be an active area of research to further refine the synthesis of these important heterocyclic compounds. dergipark.org.tr

Table 1: Comparison of Lewis Acid Catalysts in 3,4-Dihydro-2(1H)-Pyridinone Synthesis

| Catalyst | Typical Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|

| ZnBr₂ | Varies | 0-81% | nih.gov |

| FeCl₃ | Varies | 0-81% | nih.gov |

| AlCl₃ | Varies | 0-81% | nih.gov |

| BF₃·OEt₂ | Varies | 0-81% | nih.gov |

| Cu(OTf)₂ | Varies | 0-81% | nih.gov |

| In(OTf)₂ | Varies | 0-81% | nih.gov |

Heterogeneous Catalytic Systems for Green Synthesis

In the pursuit of environmentally benign synthetic methods, heterogeneous catalysts have gained significant attention for the production of 3,4-dihydro-2(1H)-pyridinone derivatives. nih.govfrontiersin.org These catalysts offer several advantages, including ease of recovery, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. nih.govchemmethod.com

One effective heterogeneous catalyst is silica-propy-sulfonic acid (SiO₂-Pr-SO₃H), which has been used for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.gov This method provides high product yields (78–93%), involves short reaction times, and is easy to handle. nih.gov Another example is the use of Bi(III) nitrate (B79036) immobilized on neutral alumina (B75360) with a Zn(II) chloride co-catalyst, which has demonstrated yields between 79% and 88%. nih.gov

The application of heterogeneous catalysts extends to various supports and acidic functional groups. For instance, acid-functionalized mesoporous polymers have been employed in the Biginelli condensation reaction under microwave irradiation to produce 3,4-dihydropyrimidin-2(1H)-ones with excellent yields (89-98%). chemrxiv.org Similarly, Keggin-type heteropolyacids have been used as inexpensive and efficient catalysts in green solvents. dergipark.org.tr These systems are often highly selective and can be reused multiple times without a significant loss of activity, making them a sustainable choice for large-scale production. nih.gov

Enantioselective Organocatalytic Methods (e.g., NHC-catalyzed aza-Claisen reaction)

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including 3,4-dihydro-2(1H)-pyridinone derivatives. au.dkyoutube.comcardiff.ac.uk This approach utilizes small chiral organic molecules to catalyze reactions, offering an alternative to metal-based catalysts.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully applied in the synthesis of chiral dihydropyridinones. For instance, an NHC-catalyzed enantioselective [3 + 3] annulation reaction between N-hydroxyphthalimide (NHPI) 3,3-disubstituted acrylates and N-Ts ketimines produces chiral dihydropyridinone products with an all-carbon quaternary stereocenter in good yields and with excellent enantioselectivities. organic-chemistry.org In another application, NHC-catalyzed activation of acetic esters allows the triazolium enolate intermediates to act as two-carbon nucleophiles in highly enantioselective reactions with α,β-unsaturated imines, leading to the formation of α-unsubstituted δ-lactams. organic-chemistry.org

These organocatalytic methods provide a direct route to optically active 3,4-dihydropyridinones, which are valuable building blocks for the synthesis of pharmaceuticals and natural products. unimi.it The ability to control stereochemistry is crucial, as different enantiomers of a molecule can have vastly different biological activities.

Non-Conventional Activation Methods in 3,4-Dihydro-2(1H)-Pyridinone Synthesis

The use of non-conventional energy sources has revolutionized the synthesis of 3,4-dihydro-2(1H)-pyridinone, offering significant advantages over traditional heating methods. preprints.org These techniques, including microwave irradiation, ultrasound, and infrared irradiation, often lead to shorter reaction times, higher yields, and improved energy efficiency. preprints.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a well-established technique for accelerating chemical reactions. nih.gov In the context of 3,4-dihydro-2(1H)-pyridinone synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.govchemrxiv.org For example, a solvent-free, microwave-assisted Biginelli reaction using an acid-functionalized mesoporous polymer catalyst resulted in yields of 89-98%. chemrxiv.org

The benefits of microwave heating stem from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer side products. nih.gov Microwave-assisted protocols have been successfully applied to multicomponent reactions for the synthesis of various dihydropyrimidinone derivatives, demonstrating broad applicability and efficiency. mdpi.comrasayanjournal.co.inresearchgate.netresearchgate.netorganic-chemistry.org For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-one-phosphonates was effectively achieved through a microwave-assisted three-component Biginelli reaction. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-cyano-2-pyridones

| Energy Source | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Room Temperature | 8 | 7 hours | nih.gov |

| Ethanol (B145695) Reflux | 72 | Not specified | nih.gov |

| Infrared Irradiation | 80 | 7 minutes | nih.gov |

| Microwave Irradiation | 86 | 5 minutes | nih.gov |

Ultrasound-Promoted Cycloaddition Reactions

Ultrasound irradiation, or sonochemistry, utilizes acoustic cavitation to promote chemical reactions. wikipedia.orghielscher.com This technique has been effectively applied to the synthesis of 3,4-dihydro-2(1H)-pyridinone derivatives, offering advantages such as shorter reaction times, excellent yields, and milder reaction conditions. nih.govnih.gov

A one-pot, four-component synthesis of 4-aryl 3,4-dihydropyridone derivatives has been reported using ultrasound assistance, involving the condensation of Meldrum's acid, alkyl acetoacetates, aromatic aldehydes, and ammonium acetate in glacial acetic acid at room temperature. nih.gov This method resulted in high yields and demonstrated the efficiency of ultrasonic activation in improving mass transfer. nih.gov Another example is the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives, which was achieved in 30-40 minutes with excellent yields under ultrasound irradiation at room temperature. nih.gov The use of ultrasound provides a convenient and easily controllable method for the synthesis of these heterocyclic systems. nih.govresearchgate.netresearchgate.net

Infrared Irradiation as an Energy Source for Dihydropyridinone Production

Infrared (IR) irradiation is another non-conventional energy source that has been successfully employed for the synthesis of 3,4-dihydro-2(1H)-pyridinones. mdpi.comnih.govnih.gov This method offers a clean, rapid, and solvent-free approach for activating multicomponent reactions. mdpi.comnih.gov

A green synthesis of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones was developed using Meldrum's acid, an aldehyde, an acetoacetate, and ammonium acetate under solvent-free conditions with IR irradiation. mdpi.comnih.gov This protocol resulted in moderate yields (50–75%) within a reasonable reaction time of 3 hours. mdpi.comnih.gov The use of IR irradiation as a non-classical heating technique has been shown to be an effective alternative to conventional heating, contributing to the development of more environmentally friendly synthetic methods. mdpi.com In a comparative study, the oxidation of 4H-pyrans to 3-cyano-2-pyridones showed an 80% yield in 7 minutes under IR irradiation, highlighting its efficiency. nih.govscielo.org.mx

Solid-Phase Organic Synthesis (SPOS) and Liquid-Phase Synthesis (LPS) on Soluble Supports

The synthesis of 3,4-dihydro-2(1H)-pyridinone (3,4-DHPo) derivatives has been advanced through the adoption of support-assisted strategies, including Solid-Phase Organic Synthesis (SPOS) and Liquid-Phase Synthesis (LPS). These techniques are cornerstones of combinatorial chemistry, enabling the rapid generation of diverse molecular libraries. nih.gov

The first solid-phase synthesis of 3,4-DHPo derivatives was reported in 2006. nih.gov This strategy involved the initial immobilization of an acetoacetate onto Wang resin. The resin-bound acetoacetate was then reacted with an aldehyde and ammonium acetate in acetic acid to yield the desired 3,4-dihydropyridinone framework. nih.gov Another solid-supported approach commences from an acetophenone-functionalized resin, which is converted to chalcone (B49325) resins. Subsequent Michael addition of a malonate and cyclization with various amines produces the 3,4-dihydro-2-pyridinones in high purity and moderate to excellent yields. nih.gov This method highlights the utility of solid-phase reactions in driving reactions to completion and simplifying product isolation. nih.gov

Liquid-phase synthesis (LPS) on soluble polymer supports offers an alternative that combines the benefits of homogeneous-phase reactions with the simplified purification of solid-phase techniques. nih.gov A notable example is the LPS of 4-substituted-5-methoxycarbonyl-6-methyl-3,4-dihydropyridones using polyethylene (B3416737) glycol (PEG) 4000 as the soluble support. nih.gov The synthesis, assisted by microwave irradiation, begins with the acetoacetylation of PEG. This is followed by a condensation reaction with an aldehyde and Meldrum's acid in the presence of ammonium acetate, under solvent-free conditions, to afford the PEG-immobilized 3,4-DHPo. nih.gov

Table 1: Comparison of Support-Assisted Synthesis Methods for 3,4-Dihydro-2(1H)-Pyridinones

| Feature | Solid-Phase Organic Synthesis (SPOS) | Liquid-Phase Synthesis (LPS) |

| Support | Insoluble resin (e.g., Wang resin) | Soluble polymer (e.g., PEG 4000) |

| Reaction Conditions | Heterogeneous | Homogeneous |

| Purification | Simple filtration and washing of the resin | Precipitation of the polymer support |

| Reaction Monitoring | More challenging | Easier (e.g., using NMR) |

| Key Advantage | High-throughput synthesis, easy purification | Combines benefits of solution-phase kinetics and solid-phase workup |

| Reference Example | Immobilized acetoacetate on Wang resin reacted with aldehyde and ammonium acetate. nih.gov | Acetoacetylated PEG 4000 reacted with aldehyde, Meldrum's acid, and ammonium acetate under microwave irradiation. nih.gov |

Chemoenzymatic Transformations for Dihydropyridinone Derivatives

Chemoenzymatic methods have emerged as powerful tools for the synthesis of dihydropyridinone derivatives, offering high selectivity under mild reaction conditions. nih.gov Enzymes, acting as biocatalysts, can facilitate complex transformations with remarkable chemo-, regio-, and stereoselectivity. wur.nlresearchgate.net

One significant application is the use of enzymes in multicomponent reactions (MCRs). An enzymatic multicomponent reaction (EMCR) employing Acylase Amano (AA) has been developed for the synthesis of pyridin-2-ones. nih.govnih.gov This one-pot domino reaction involves a Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent oxidation of an aldehyde, cyanoacetamide, and a β-ketoester. nih.gov This method is valued for its high atom economy, straightforward work-up, and tolerance for a variety of substituted reagents. nih.gov

Enzymes are also pivotal in achieving asymmetric synthesis, producing enantiomerically pure compounds. The kinetic resolution of racemic 3,4-DHPo derivatives has been successfully demonstrated. For instance, the enzymatic hydrolysis of 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones using Candida antarctica lipase (B570770) B (CAL-B) in tert-butyl methyl ether (TMBE) as a solvent yields the corresponding (S)-enantiomer with high enantiomeric excess (93–95%) and moderate yields (30–31%). nih.gov

Table 2: Examples of Chemoenzymatic Reactions in Dihydropyridinone Synthesis

| Enzyme | Reaction Type | Substrates | Product | Key Outcome |

| Acylase Amano (AA) | Enzymatic Multicomponent Reaction (EMCR) | Benzaldehyde, cyanoacetamide, ketone | Pyridin-2-one derivative | High atom economy, easy work-up, broad substrate scope. nih.govnih.gov |

| Candida antarctica Lipase B (CAL-B) | Enzymatic Hydrolysis (Kinetic Resolution) | 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones | (S)-4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid | High enantiomeric excess (93–95% ee) for the (S)-derivative. nih.gov |

Cascade and Domino Reactions for 3,4-Dihydro-2(1H)-Pyridinone Synthesis

Cascade and domino reactions provide an efficient and atom-economical pathway to complex molecular architectures like 3,4-dihydro-2(1H)-pyridinones from simple starting materials in a single synthetic operation. 20.210.105 These reactions involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur at functionalities generated in the previous step. goettingen-research-online.de

Multicomponent reactions (MCRs) are a prominent class of domino reactions used for synthesizing 3,4-DHPo derivatives. A common strategy is the four-component reaction (4CR) involving an aromatic aldehyde, a β-ketoester (like methyl acetoacetate or ethyl acetoacetate), Meldrum's acid, and an ammonia source such as ammonium acetate. nih.govnih.gov The proposed mechanism for this reaction often begins with a Knoevenagel condensation between the aldehyde and Meldrum's acid. nih.gov This is followed by a Michael-type addition of an enamine (formed in situ from the β-ketoester and ammonia), and the sequence concludes with an intramolecular cyclodehydration to furnish the final dihydropyridinone product. nih.gov

Various catalysts have been employed to facilitate these cascade reactions. For example, imidazole has been used to catalyze a three-component cascade reaction to achieve 3,4-DHPo derivatives. nih.gov Another efficient protocol involves a [1 + 2 + 1 + 2] four-component domino cyclization of ketones, aldehydes, Meldrum's acid, and ammonium acetate, which allows for rapid access to a wide range of dihydropyridones. organic-chemistry.org Furthermore, a domino reaction for the synthesis of substituted 3,4-dihydropyridin-2-ones has been developed under phase transfer catalysis conditions. This cascade involves the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines, followed by an intramolecular annulation. mdpi.com

Table 3: Selected Cascade/Domino Reactions for 3,4-DHPo Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Mechanistic Steps |

| Four-Component Reaction | Aromatic aldehyde, Methyl acetoacetate, Meldrum's acid, Ammonium acetate | SiO2-Pr-SO3H, solvent-free | Knoevenagel condensation, Michael addition, intramolecular cyclodehydration. nih.gov |

| Three-Component Cascade | Aldehyde, β-keto-ester derivative, Meldrum's acid | Imidazole, ethylene (B1197577) glycol | Cascade reaction leading to 3,4-DHPo derivatives. nih.gov |

| Four-Component Domino Cyclization | Ketone, Aldehyde, Meldrum's acid, Ammonium acetate | Inexpensive additives | [1 + 2 + 1 + 2] domino cyclization. organic-chemistry.org |

| Michael Addition-Annulation Cascade | 1,3-dithiane-2-carbothioate, α,β-unsaturated N-tosyl imine | Phase Transfer Catalyst (Bu4N+HSO4–), KOH | Michael-type addition followed by intramolecular annulation. mdpi.com |

Chemical Transformations and Derivatization Strategies of the 3,4 Dihydro 2 1h Pyridinone Nucleus

Functionalization of the Pyridinone Ring System

The 3,4-dihydro-2(1H)-pyridinone nucleus possesses several reactive sites that permit a wide range of functionalization strategies. These modifications are crucial for tuning the molecule's physicochemical properties and for preparing derivatives for structure-activity relationship studies. Common derivatizations involve reactions at the nitrogen atom, the activated methylene (B1212753) group at the C-3 position, and the substituents frequently found at the C-5 and C-6 positions, such as ester or cyano groups.

Research has demonstrated straightforward derivatization pathways. For instance, the bromination of the 3,4-DHPo ring has been accomplished using N-bromosuccinimide, introducing a valuable handle for further cross-coupling reactions. preprints.org The enamine-like reactivity of the C-5/C-6 double bond also allows for various electrophilic additions. Furthermore, the lactam nitrogen can be readily alkylated or acylated under standard conditions to introduce diverse substituents. The versatility of the scaffold is further highlighted by its use in solid-phase organic synthesis (SPOS), which facilitates the rapid generation of libraries of derivatives by attaching the core structure to a polymer support and performing subsequent chemical modifications. nih.gov

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Ring Carbon | Bromo-dihydropyridinone | preprints.org |

| N-Alkylation/Acylation | Alkyl/Acyl Halides, Base | N-1 | N-Substituted dihydropyridinones | General Knowledge |

| Solid-Phase Synthesis | Polymer Support, Various Reagents | Multiple | Library of dihydropyridinone derivatives | nih.gov |

| Michael Addition | Michael Acceptors | C-5 | 5-Substituted dihydropyridinones | nih.govnih.gov |

Oxidative Transformations to Aromatic Pyridinone Systems

The conversion of the 3,4-dihydro-2(1H)-pyridinone scaffold into its corresponding aromatic 2-pyridone system is a key transformation. Aromatization, typically achieved through oxidative dehydrogenation, results in a planar, electron-deficient ring system with distinct chemical and biological properties. wikipedia.org This process is fundamental in synthesizing compounds like Milrinone and Amrinone, which feature the aromatic 2-pyridone core and are used clinically. nih.gov

Various methods have been explored for the aromatization of dihydropyridine (B1217469) systems, and these principles are applicable to the 3,4-DHPo nucleus. wikipedia.orgmdpi.com While specific studies on 3,4-DHPo are less common than on the related 1,4-DHPs, electrochemical oxidation has been cited as a viable method for converting 2-oxo-1,2,3,4-tetrahydropyridines to the corresponding 2-pyridones. nih.gov Other potential oxidizing agents used for analogous 1,4-DHP aromatization include pyritic ash, which acts as a heterogeneous catalyst, and systems like AlCl₃·6H₂O/H₂O₂ under microwave irradiation. mdpi.comcsircentral.net These methods often offer mild and environmentally benign conditions for achieving the desired dehydrogenation without affecting other sensitive functional groups on the molecule. mdpi.com

| Method/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | 2-Oxo-1,2,3,4-tetrahydropyridines | 2-Pyridones | Controlled potential oxidation | nih.gov |

| Pyritic Ash | 1,4-Dihydropyridines (analogous) | Pyridines | Heterogeneous catalysis, mild conditions | mdpi.com |

| AlCl₃·6H₂O/H₂O₂/MWI | 1,4-Dihydropyridines (analogous) | Pyridines | In situ generation of HOCl, microwave-assisted | csircentral.net |

Exploration of Regioselective and Stereoselective Derivatizations

Many synthetic routes to 3,4-dihydro-2(1H)-pyridinones result in the formation of a stereogenic center at the C-4 position. nih.gov The absolute configuration at this center is often critical for biological activity, making the development of regioselective and stereoselective derivatization methods a significant area of research. nih.govnih.gov

Asymmetric synthesis strategies have been successfully employed to control the stereochemistry at C-4. One notable approach involves the chemoenzymatic resolution of 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones using the enzyme Candida antarctica lipase (B570770) B (CAL-B), which provides the (S)-enantiomer with high enantiomeric excess (ee). nih.gov Organocatalysis has also emerged as a powerful tool. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze asymmetric aza-Claisen reactions and Michael/proton transfer/lactamization cascades to produce optically active 3,4-DHPo derivatives. preprints.org Another strategy involves the desymmetrization of a prochiral anhydride (B1165640) precursor using an organocatalyst to generate the chiral dihydropyridinone monoacid with good enantioselectivity. nih.gov These methods provide access to enantiomerically enriched building blocks that are essential for the development of chiral drugs.

| Method | Catalyst/Reagent | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Candida antarctica lipase B (CAL-B) | Kinetic resolution of tert-butyl ester | (S)-derivative with 93–95% ee | nih.gov |

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Asymmetric aza-Claisen reaction | Optically active (R)-3,4-DHPo | preprints.org |

| Organocatalysis | Chiral Organocatalyst | Asymmetric desymmetrization of prochiral anhydride | (R)-monoacid with up to 80% ee | nih.gov |

| Domino Reaction | Phase Transfer Catalyst (PTC) | Addition/in situ cyclization | Potential for asymmetric synthesis | unimi.it |

Annulation and Ring-Forming Reactions Utilizing the 3,4-Dihydro-2(1H)-Pyridinone Scaffold

The inherent reactivity of the 3,4-dihydro-2(1H)-pyridinone scaffold makes it an excellent platform for annulation and other ring-forming reactions to construct complex polycyclic systems. mdpi.com These strategies leverage the existing heterocyclic core to build fused-ring structures that are often found in pharmacologically important molecules. nih.govresearchgate.net

One powerful approach involves using pyridone-based building blocks, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones, which can undergo ring-opening transformations when treated with binucleophiles like substituted diamines. nih.govresearchgate.net This reaction, promoted by ammonium (B1175870) acetate (B1210297) or acetic acid, directly leads to the formation of polycyclic pyridones. In some cases, this process is followed by partial aromatization to yield benzimidazole-fused pyridone derivatives. nih.gov The 3,4-DHPo framework can also serve as an enamine precursor in cascade reactions. For instance, it has been utilized in a nucleophile-catalyzed Michael/proton transfer/lactamization (NCMPL) cascade to achieve the total synthesis of a selective α1a adrenergic receptor antagonist, demonstrating its utility in constructing intricate molecular architectures. nih.gov

| Starting Scaffold/Precursor | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-dione | o-Phenylenediamine, Ammonium Acetate | Ring-opening / Cyclization / Aromatization | Polycyclic benzimidazole-fused pyridones | nih.govresearchgate.net |

| 3,4-Dihydro-2(1H)-pyridinone | Various (as enamine precursor) | Michael/proton transfer/lactamization cascade | α1a adrenergic receptor antagonist | nih.gov |

| Alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates | Binucleophiles, Acid | Deprotection / Cyclization | Fused heterocyclic pyridones | nih.gov |

Spectroscopic Characterization and Computational Modeling of 3,4 Dihydro 2 1h Pyridinone Structures

Advanced Spectroscopic Methods for Structural Elucidation

Modern analytical techniques are indispensable for the unambiguous identification and detailed structural analysis of 3,4-dihydro-2(1H)-pyridinone scaffolds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR), and X-ray Crystallography each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of 3,4-dihydro-2(1H)-pyridinone derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the formation of the heterocyclic ring and to assign the specific environment of each atom. vscht.czchemicalbook.com

In ¹H NMR spectra, the protons of the 3,4-dihydro-2(1H)-pyridinone core exhibit characteristic signals. The protons on the saturated carbon at the 3-position (C-3) typically appear as a doublet of doublets between δ 2.8–3.2 ppm. chemicalbook.com The proton at the chiral center (C-4) is often observed as a doublet of doublets around δ 4.4–4.7 ppm. chemicalbook.com The coupling patterns between the C-4 proton and the two diastereotopic C-3 protons often form a classic ABX system, which is diagnostic for the formation of the ring. vscht.cz The coupling constants (J-values) provide valuable information about the dihedral angles between these protons, offering insight into the ring's conformation. For instance, observed coupling constants might include J₃ₐ,₄ = 8.3 Hz and J₃b,₄ = 1.9 Hz, indicating different spatial relationships between the C-4 proton and the two C-3 protons. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. Characteristic signals for substituted derivatives include the carbonyl carbon (C-2) at approximately δ 169 ppm, the olefinic carbons C-5 and C-6 at roughly δ 104 and δ 148 ppm, respectively, and the saturated carbons C-3 and C-4 at around δ 37-39 ppm. chemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to definitively establish proton-proton and proton-carbon connectivities, respectively, confirming the structural assignments. mdpi.com Furthermore, techniques like 2D-EXSY (Exchange Spectroscopy) can be employed for conformational analysis, revealing dynamic processes such as ring-flipping or isomer interconversion in solution. researchgate.net

Table 1: Typical NMR Spectroscopic Data for Substituted 3,4-Dihydro-2(1H)-Pyridinone Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H | N-H | ~9.9 | Singlet (s) |

| ¹H | H-3a, H-3b | 2.8 - 3.2 | Doublet of Doublets (dd) |

| ¹H | H-4 | 4.3 - 4.7 | Doublet (d) or Doublet of Doublets (dd) |

| ¹³C | C-2 (C=O) | ~169 | Carbonyl carbon |

| ¹³C | C-3 | ~37-39 | Saturated carbon |

| ¹³C | C-4 | ~34-37 | Saturated carbon (chiral center) |

| ¹³C | C-5 | ~104 | Olefinic carbon |

| ¹³C | C-6 | ~148 | Olefinic carbon |

Data compiled from representative literature values. chemicalbook.com

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 3,4-dihydro-2(1H)-pyridinone compounds, as well as for gaining structural information through the analysis of fragmentation patterns. vscht.cz Both electron impact (EI) and soft ionization techniques like electrospray ionization (ESI) are utilized. vscht.czresearchgate.net

Under EI conditions, the molecular ion (M⁺) is often observed with significant abundance. chemicalbook.com The subsequent fragmentation provides a characteristic pattern that can be used for structural confirmation. Common fragmentation pathways for substituted 3,4-dihydro-2(1H)-pyridinones involve the loss of substituents from the main ring. For example, derivatives with alkoxycarbonyl and methyl groups may show fragments corresponding to the loss of a methyl radical ([M-CH₃]⁺) or an alkoxy group ([M-OCH₃]⁺). vscht.czchemicalbook.com

ESI is a softer ionization technique that typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. vscht.cz This is particularly useful for confirming the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS or MSⁿ) experiments on these precursor ions can be performed to induce fragmentation and elucidate degradation pathways, providing valuable structural insights. researchgate.net The fragmentation of even-electron ions produced by ESI can be compared with the odd-electron ions from EI to gain a more complete picture of the molecule's stability and bond strengths. researchgate.netlibretexts.org

Table 2: Common Fragment Ions Observed in Mass Spectra of Substituted 3,4-Dihydro-2(1H)-Pyridinones

| Ionization Mode | Precursor Ion | Common Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|---|

| ESI | [M+H]⁺ | Varies | - | Confirms molecular weight |

| EI | M⁺ | [M-CH₃]⁺ | ∙CH₃ | Loss of a methyl substituent |

| EI | M⁺ | [M-OR]⁺ | ∙OR | Loss of an alkoxy group from an ester |

| EI | M⁺ | [M-ROCO]⁺ | ∙COOR | Loss of an alkoxycarbonyl group |

Data based on fragmentation patterns reported in the literature. vscht.czchemicalbook.com

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. For 3,4-dihydro-2(1H)-pyridinone, the FT-IR spectrum is characterized by several key absorption bands that confirm its core structure.

The most prominent peaks include:

N-H Stretch: A moderate to strong absorption band is typically observed in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide (lactam).

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch is found in the range of 1650-1680 cm⁻¹. This is a highly diagnostic peak for the pyridinone ring.

C=C Stretch: The stretching vibration of the carbon-carbon double bond within the ring typically gives rise to a peak around 1600-1640 cm⁻¹.

C-H Stretches: Absorptions corresponding to C-H stretching are observed in two regions. Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the saturated sp³-hybridized carbons at C-3 and C-4. Any peaks appearing just above 3000 cm⁻¹ would correspond to C-H bonds on the sp²-hybridized carbon at C-5.

The presence and specific wavenumbers of these bands provide direct evidence for the key functional moieties of the 3,4-dihydro-2(1H)-pyridinone scaffold.

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and conformational details. vscht.cz

Single-crystal X-ray diffraction studies on derivatives of 3,4-dihydro-2(1H)-pyridinone have provided definitive proof of their molecular structure. These analyses have revealed that the six-membered dihydropyridinone ring often adopts a non-planar conformation, such as a twisted boat or sofa conformation. libretexts.org Crystallographic data also confirms the relative stereochemistry at the C-4 chiral center and can reveal the disposition of substituents as being either pseudo-axial or pseudo-equatorial. libretexts.org

Beyond the individual molecule, X-ray analysis elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the N-H and C=O groups) and π-π stacking that stabilize the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Table 3: Example Crystallographic Data for a 3,4-Dihydro-2(1H)-Pyridinone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.989(2) |

| b (Å) | 6.669(3) |

| c (Å) | 24.605(5) |

| α (°) | 84.466(7) |

| β (°) | 89.859(6) |

| γ (°) | 69.074(4) |

| Volume (ų) | 913.11 |

Data adapted from a representative structure of a complex derivative.

Theoretical Chemistry and Computational Studies

Computational chemistry provides a powerful complement to experimental spectroscopic data, offering deeper insights into the electronic structure, stability, and reactivity of 3,4-dihydro-2(1H)-pyridinone.

Ab initio and Density Functional Theory (DFT) methods are widely used to model the properties of 3,4-dihydro-2(1H)-pyridinone and its derivatives. These calculations can accurately predict molecular geometries, which can then be compared with experimental data from X-ray crystallography.

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed to:

Analyze Conformational Stability: Theoretical methods can calculate the relative energies of different possible conformations (e.g., various boat or twist-boat forms) of the dihydropyridinone ring, identifying the most stable isomer. researchgate.net

Predict Spectroscopic Properties: Computational models can predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental spectra to aid in structural assignment. mdpi.com Theoretical calculations can also predict vibrational frequencies, assisting in the assignment of complex FT-IR spectra.

Understand Electronic Structure: DFT provides information about the molecule's electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is fundamental to understanding the molecule's reactivity and potential intermolecular interactions.

By combining theoretical calculations with experimental results, a more complete and nuanced understanding of the structural and electronic characteristics of 3,4-dihydro-2(1H)-pyridinone can be achieved.

Analysis of Conformational Landscapes and Preferred Stereochemistries (e.g., Twisted Boat Conformation)

The non-planar nature of the saturated portion of the 3,4-dihydro-2(1H)-pyridinone ring means it adopts various three-dimensional shapes to minimize internal strain. wikipedia.org While specific conformational studies on 3,4-dihydro-2(1H)-pyridinone are not extensively detailed, the principles governing its stereochemistry can be understood by analogy to the well-studied cyclohexane (B81311) system. libretexts.org The primary conformations available to six-membered rings are the chair, boat, and twist-boat (or skew-boat) forms, each with distinct energy levels due to varying degrees of strain. wikipedia.org

The chair conformation is typically the most stable and lowest-energy form for a six-membered ring. libretexts.org This stability arises from the near-optimal tetrahedral bond angles (~111°), which minimizes angle strain, and the staggering of all adjacent carbon-hydrogen bonds, which eliminates torsional strain. libretexts.org

The boat conformation is significantly less stable. youtube.com It is created when two opposite carbon atoms are lifted out of the plane of the ring. libretexts.org This conformation introduces two main sources of strain: torsional strain from eclipsed hydrogen atoms along the bottom of the boat, and steric strain from the close proximity of the "flagpole" hydrogens at the 1 and 4 positions. libretexts.orgyoutube.com This steric hindrance results in a repulsion energy that destabilizes the molecule. libretexts.org

To alleviate the strain inherent in the boat form, the molecule can adopt a twist-boat conformation . libretexts.org This is achieved by a slight twisting of the boat structure, which moves the flagpole hydrogens farther apart and reduces the eclipsing interactions of the other hydrogens. libretexts.orgyoutube.com While more stable than the true boat conformation, the twist-boat is still at a higher energy level than the chair conformation. wikipedia.orglibretexts.org The boat and twist-boat conformations are considered significant as they represent intermediate states in the process of "ring flipping" between two different chair conformations. youtube.com Computational studies on related complex pyridinophane systems have also analyzed the relative stabilities of chair and boat-like conformers. nii.ac.jp

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 (Most Stable) | No significant angle or torsional strain. libretexts.org |

| Twist-Boat | ~23 | Reduced steric and torsional strain compared to the boat. libretexts.org |

| Boat | ~30 | Steric strain (flagpole hydrogens) and torsional strain (eclipsed bonds). libretexts.org |

| Half-Chair | ~43 (Transition State) | High angle and torsional strain; least stable. wikipedia.org |

Investigations of Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potentials)

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like 3,4-dihydro-2(1H)-pyridinone, offering insights into their reactivity and stability. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energies: The HOMO and LUMO are collectively known as frontier molecular orbitals. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular properties. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates that a molecule is more reactive. wikipedia.orgemerginginvestigators.org In drug design, compounds with a HOMO-LUMO gap in the range of 3.5-4.5 eV are often considered to have appropriate stability and reactivity. emerginginvestigators.org For derivatives of 3,4-dihydro-2(1H)-pyridone, the HOMO-LUMO energy gap has been used to evaluate their reactivity and correlate it with antibacterial efficacy. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.75 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. ijcce.ac.ir |

| ELUMO | -1.55 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ijcce.ac.ir |

| Energy Gap (ΔE) | 5.20 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. wikipedia.orgemerginginvestigators.org |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net

For pyridinone systems, MEP analysis is particularly useful for predicting sites of protonation and N-oxidation. nih.gov The depth and accessibility of the minimum electrostatic potential, often located near the nitrogen atom's lone pair, can indicate its susceptibility to electrophilic attack. nih.gov For example, in a study of aminopyridines, the MEP map for 2-aminopyridine (B139424) showed a smaller and less accessible minimum near the ring nitrogen due to the adjacent amino group, suggesting it is less likely to undergo N-oxidation compared to 3-aminopyridine. nih.gov The MEP of 3,4-dihydro-2(1H)-pyridone derivatives has been used alongside HOMO-LUMO analysis to evaluate their reactivity. researchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics in Pyridinone Systems

The 2(1H)-pyridinone ring system is a classic example of lactam-lactim tautomerism, existing in equilibrium with its 2-hydroxypyridine (B17775) tautomer. nih.gov This equilibrium involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms. nih.gov The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state and solvent polarity. stackexchange.comwikipedia.org

In the gas phase and in non-polar solvents, the 2-hydroxypyridine (lactim) form is generally favored. stackexchange.comwikipedia.org However, in the solid state and in polar solvents like water, the equilibrium shifts significantly to favor the 2(1H)-pyridinone (lactam) form. nih.govstackexchange.com This shift is attributed to the better solvation of the more polar pyridone tautomer in polar media. wikipedia.org The energy difference between the two forms is small, allowing the equilibrium to be readily influenced by external conditions. wikipedia.org

The mechanism of proton transfer has also been a subject of extensive study. While direct intramolecular proton transfer has a high activation energy, a self-catalytic pathway is considered more favorable. wikipedia.org This mechanism involves the formation of a hydrogen-bonded dimer, followed by a double proton transfer within the dimer, and subsequent dissociation. wikipedia.org 2-Pyridone can also act as a catalyst in various other proton-dependent reactions, such as the aminolysis of esters. wikipedia.org The study of proton transfer dynamics is crucial as it is a fundamental process in many physical and biochemical reactions. researchgate.netgoogle.com

| Medium | Predominant Tautomer | Approximate Energy Difference (in favor of) |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Lactim) | ~3 kJ/mol. nih.gov |

| Non-polar Solvents (e.g., Cyclohexane) | 2-Hydroxypyridine (Lactim) | Comparable amounts of both tautomers coexist. nih.gov |

| Polar Solvents (e.g., Water, Alcohols) | 2(1H)-Pyridinone (Lactam) | ~12 kJ/mol. nih.govwikipedia.org |

| Solid State | 2(1H)-Pyridinone (Lactam) | Predominantly the pyridone form. nih.govstackexchange.com |

In Silico Mechanistic Studies of Chemical Reactions

In silico (computational) methods are indispensable for elucidating the mechanisms of chemical reactions and biological interactions involving 3,4-dihydro-2(1H)-pyridinone and its derivatives. These studies provide molecular-level insights that complement experimental findings.

One common application is the study of reaction pathways. For example, the synthesis of 3,4-dihydro-2(1H)-pyridones often follows a Hantzsch-like mechanism. nih.gov This pathway involves the initial formation of intermediates via Knoevenagel condensation and enamine formation, followed by a Michael-type addition to construct the heterocyclic ring. nih.gov

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a ligand (such as a dihydropyridinone derivative) to the active site of a protein. researchgate.net In one study, derivatives of 3,4-dihydro-2(1H)-pyridone were evaluated as potential inhibitors of SARS-CoV-2 proteases. sciforum.net The docking results showed negative binding affinities (from -8 to -10 kcal/mol), indicating that ligand-enzyme binding is favored, and identified key hydrogen bonding and hydrophobic interactions. sciforum.net

3,4 Dihydro 2 1h Pyridinone As a Versatile Synthetic Building Block

Utility in the Construction of Complex N-Heterocyclic Architectures

3,4-Dihydro-2(1H)-pyridones are extensively used as starting materials for the synthesis of various N-heterocyclic compounds. nih.gov Their functional groups and stereogenic center at the C-4 position provide multiple points for modification and annulation reactions, leading to the creation of intricate molecular structures. nih.gov

The 3,4-dihydro-2(1H)-pyridinone ring is an effective reactant for producing lactam-fused quinoline (B57606) derivatives. labshake.com This transformation is achieved through a regio- and stereoselective Povarov-type multicomponent reaction. labshake.com The process involves the reaction of aldehydes, anilines, and the unsaturated lactam (3,4-dihydro-2(1H)-pyridinone), which subsequently undergoes oxidation or fragmentation to yield the final fused quinoline structures. labshake.com Quinolines and their fused derivatives are of significant interest due to their presence in various pharmacologically active compounds. nih.gov

A series of isoxazolo[5,4-b]pyridin-6(7H)-ones has been successfully synthesized utilizing 3,4-dihydro-2(1H)-pyridone derivatives as the starting material. nih.gov The key reaction involves treating the 3,4-DHPo with hydroxylamine (B1172632) hydrochloride, which proceeds via a 5-endo-trig cyclization to form the fused isoxazole (B147169) ring system. nih.gov This method provides a direct route to this specific class of bicyclic heterocycles, which are valuable scaffolds in pharmaceutical research. nih.govresearchgate.net

3,4-Dihydro-2(1H)-pyridones serve as crucial intermediates in the multi-step synthesis of 1,5-benzodiazepine fused dihydropyridines. nih.gov The process begins with the conversion of a 3,4-DHPo derivative into an alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate using the Vilsmeier-Haack reagent. nih.gov This chlorinated and formylated intermediate is then reacted to construct the fused 1,5-benzodiazepine ring, yielding complex polycyclic architectures. nih.gov One such derivative, JM-20, has demonstrated potential neuroprotective and antioxidant properties. nih.gov

The 3,4-DHPo framework is a precursor for other fused pyridine (B92270) systems, including pyrano[3,2-c]pyridones and pyrazolo[3,4-b]pyridines.

Pyrano[3,2-c]pyridones: The synthesis of pyran-fused pyridones, such as 4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones, has been reported starting from 3,4-DHPo derivatives. nih.gov These related pyrano-pyridone structures are recognized as important scaffolds for bioactive compounds. researchgate.net

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved from 3,4-DHPo. nih.gov This is accomplished by first converting the 3,4-DHPo to its 6-chloro-5-formyl derivative. nih.gov Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]pyridine system. nih.gov Pyrazolo[3,4-b]pyridines are a significant class of heterocycles with a broad range of biological activities and clinical applications. nih.govmdpi.com

| Target Heterocycle | Starting Material Derived From 3,4-DHPo | Key Reagents/Reaction Type |

| Lactam-fused Quinoline Derivatives | 3,4-Dihydro-2(1H)-pyridinone | Aldehydes, Anilines (Povarov-type reaction) |

| Isoxazolo[5,4-b]pyridin-6(7H)-ones | 3,4-Dihydro-2(1H)-pyridinone | Hydroxylamine hydrochloride (5-endo-trig cyclization) |

| 1,5-Benzodiazepine Fused Dihydropyridines | 6-Chloro-5-formyl-1,4-dihydropyridine derivative | Vilsmeier-Haack reagent, followed by benzodiazepine (B76468) ring formation |

| Pyrazolo[3,4-b]pyridines | 6-Chloro-5-formyl-1,4-dihydropyridine derivative | Hydrazine hydrate |

Synthetic Intermediates for Advanced Organic Frameworks and Scaffolds for Diverse Applications

The 3,4-DHPo core is a foundational building block for creating advanced organic frameworks and molecular scaffolds. researchgate.netnih.gov Its derivatives have been utilized as key intermediates in the synthesis of a variety of complex molecules with significant biological relevance. researchgate.net

3,4-Dihydro-2(1H)-pyridones have proven to be valuable precursors in the total synthesis of natural products. researchgate.netnih.gov A notable example is their application in the synthesis of (±)-Andranginine, an indole (B1671886) alkaloid with a unique and complex ring system. nih.govnih.gov Specifically, 3,4-DHPo has been incorporated in the diastereoselective synthesis of 3-Oxo-14,15-dihydroandranginine, a key analogue and intermediate in the synthetic pathway toward the natural product. nih.gov The total synthesis of (-)-andranginine has been achieved in as few as 10 steps, highlighting the efficiency of synthetic routes that may incorporate such versatile building blocks. nih.govresearchgate.net

| Natural Product / Analogue | Role of 3,4-Dihydro-2(1H)-pyridinone |

| (±)-Andranginine | Precursor for the diastereoselective synthesis of the key intermediate 3-Oxo-14,15-dihydroandranginine. nih.gov |

Design and Synthesis of Functionalized Derivatives for Materials Science Research (e.g., Cationic Amphiphiles)

The structural versatility of the 3,4-dihydro-2(1H)-pyridinone (3,4-DHPo) core makes it an attractive scaffold for the development of novel functional materials. In materials science, researchers have explored its use in creating specialized molecules such as cationic amphiphiles, which possess both polar (hydrophilic) and non-polar (hydrophobic) regions. These characteristics allow them to self-assemble into organized structures, making them candidates for applications like transmembrane delivery systems. nih.gov

A key area of research has been the design of fluorous cationic amphiphiles. These molecules incorporate a highly fluorinated segment as the hydrophobic tail and a cationic head group, with the 3,4-DHPo unit acting as a central spacer. The inclusion of a fluorous chain is strategic; it can enhance the stability of self-assembled structures and offers the unique advantage of being traceable in vivo using fluorine-19 Magnetic Resonance Imaging (¹⁹F-MRI).

The design strategy involves synthesizing a 3,4-DHPo derivative functionalized with a long-chain fluorous alcohol. The synthesis serves as a clear example of how the pyridinone scaffold can be systematically modified to build complex, functional molecules for materials science applications.

Detailed Research Findings: Synthesis of a Fluorous Dihydropyridinone Amphiphile

Research by Smits et al. provides a detailed synthetic pathway for creating a fluorous amphiphile based on the 3,4-dihydro-2(1H)-pyridinone structure. The multi-step synthesis begins with a precursor, methyl 6-methyl-3,4-dihydro-2(1H)-pyridone-5-carboxylate, and proceeds through several key transformations to attach the fluorous tail.

The synthetic sequence is as follows:

Hydrolysis: The starting methyl ester is hydrolyzed using sodium hydroxide (B78521) in aqueous methanol. Subsequent acidification with hydrochloric acid yields 6-methyl-3,4-dihydro-2(1H)-pyridone-5-carboxylic acid. This step converts the ester into a carboxylic acid, which is necessary for the next reaction.

Acid Chloride Formation: The resulting carboxylic acid is then treated with oxalyl chloride in dry toluene. This reaction converts the carboxylic acid into the more reactive 6-methyl-3,4-dihydro-2(1H)-pyridone-5-carbonyl chloride.

Esterification with Fluorous Alcohol: Finally, the acid chloride is reacted with a long-chain fluorous alcohol, specifically 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecanol, in the presence of pyridine. This step attaches the hydrophobic fluorous tail via an ester linkage, yielding the target amphiphilic molecule.

This synthetic approach highlights the utility of the 3,4-DHPo core as a robust building block that can withstand various reaction conditions while allowing for precise functionalization. The resulting fluorous amphiphile is a clear demonstration of how this chemical compound can be engineered for advanced materials science research.

Interactive Data Tables

Table 1: Key Intermediates in the Synthesis of a Fluorous 3,4-DHPo Amphiphile

| Compound Name | Structure | Role in Synthesis | Yield (%) |

| Methyl 6-methyl-3,4-dihydro-2(1H)-pyridone-5-carboxylate | Starting Material | 62 | |

| 6-Methyl-3,4-dihydro-2(1H)-pyridone-5-carboxylic acid | Intermediate after Hydrolysis | 80 | |

| 6-Methyl-3,4-dihydro-2(1H)-pyridone-5-carbonyl chloride | Activated Intermediate | ~100 (crude) | |

| 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecyl 6-methyl-3,4-dihydro-2(1H)-pyridone-5-carboxylate | Final Product | Not specified |

Data sourced from Smits, R. (2012). Synthesis of novel cationic 1,4-dihydropyridine (B1200194) and 3,4-dihydropyridone based fluorous amphiphiles for possible transmembrane delivery studies.

Emerging Trends and Future Directions in 3,4 Dihydro 2 1h Pyridinone Research

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern organic synthesis is the development of environmentally benign methods, and research into 3,4-dihydro-2(1H)-pyridinone is no exception. rasayanjournal.co.in The focus has shifted from conventional synthesis, which often involves harsh conditions and low yields (15–26%), to more sustainable alternatives that offer higher efficiency, shorter reaction times, and reduced environmental impact. nih.gov

Multicomponent reactions (MCRs) are at the forefront of these green approaches. nih.govrasayanjournal.co.in A notable example is the one-pot, four-component reaction of Meldrum's acid, an aromatic aldehyde, a β-ketoester like methyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297). nih.govnih.gov This method has been significantly improved by employing green principles.

Key sustainable methodologies include:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. nih.govmdpi.com For instance, using a reusable heterogeneous acid catalyst, SiO2-Pr-SO3H, under solvent-free conditions at 140°C, produces 3,4-dihydro-2-pyridone derivatives in high yields (78–93%) within short reaction times (32-45 minutes). nih.govpreprints.orgmdpi.com

Alternative Energy Sources: Non-conventional energy sources like microwave (MW) and infrared (IR) irradiation have been successfully employed. nih.govresearchgate.net IR-assisted synthesis under solvent-free conditions provides moderate to good yields (50–75%) in about 3 hours. mdpi.comresearchgate.net Microwave-assisted synthesis can lead to quantitative yields, also in the absence of solvents. mdpi.com Ultrasound has also been utilized to improve reaction conditions, leading to higher yields and shorter times compared to conventional methods. nih.gov

Greener Solvents: When a solvent is necessary, the focus is on environmentally friendly options. A significant yield improvement (90–96%) was observed when water was used as the solvent compared to ethanol (B145695) (55–75%). nih.govmdpi.com

Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), is a cornerstone of green synthesis. nih.gov These catalysts are easily recoverable and can be reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov

| Methodology | Catalyst/Conditions | Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | SiO₂-Pr-SO₃H | Solvent-Free | 78–93 | 32–45 min | nih.govmdpi.com |

| Infrared (IR) Irradiation | None | Solvent-Free | 50–75 | 3 h | mdpi.com |

| Microwave (MW) Irradiation | Solid Support | Solvent-Free | Quantitative | Not specified | mdpi.com |

| Aqueous Synthesis | Not specified | Water | 90–96 | Not specified | nih.govmdpi.com |

| Conventional (for comparison) | None | Ethanol | 15–26 | 6 h | nih.gov |

Advances in Stereocontrol and Asymmetric Synthesis of 3,4-Dihydro-2(1H)-Pyridinones

The 3,4-dihydro-2(1H)-pyridone structure typically possesses a stereogenic center at the C-4 position. nih.gov The absolute configuration (R vs. S) of this center is often a critical determinant of the molecule's biological activity. nih.gov Consequently, developing methods for the stereoselective and asymmetric synthesis of these compounds is a highly active area of research.

Initial synthetic routes generally produce racemic mixtures, necessitating efforts to develop selective methods. nih.govpreprints.org Recent advancements have focused on both chemoenzymatic and organocatalytic approaches to achieve high levels of stereocontrol.

Chemoenzymatic Methods: Enzymes, particularly lipases, have been used for the kinetic resolution of racemic 3,4-dihydro-2(1H)-pyridones. In one study, the enzymatic hydrolysis of racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones using Candida antarctica lipase (B570770) B (CAL-B) in tert-butyl methyl ether (TMBE) as a solvent yielded the (S)-enantiomer with high enantiomeric excess (ee) of 93–95%. nih.govpreprints.org

Organocatalysis: Asymmetric synthesis has been achieved through organocatalysis. One reported method involves the desymmetrization of a prochiral anhydride (B1165640) via asymmetric methanolysis using an organocatalyst, which resulted in the formation of the desired product with an 80% ee. nih.gov N-heterocyclic carbenes (NHCs) have also been employed as catalysts in highly enantioselective annulation reactions to produce chiral dihydropyridinone products in good yields and with excellent enantioselectivities. organic-chemistry.org These methods allow for the introduction of functional groups at typically inert positions, expanding the synthetic possibilities. organic-chemistry.org

| Method | Catalyst/Enzyme | Key Transformation | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chemoenzymatic Resolution | CAL-B Lipase | Enzymatic hydrolysis of a tert-butoxycarbonyl group | 93–95% (for S-enantiomer) | nih.govpreprints.org |

| Organocatalysis | Organocatalyst 28 | Asymmetric methanolysis of a prochiral anhydride | 80% | nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC | Enantioselective [3+3] annulation | Excellent (not specified) | organic-chemistry.org |

Expanding the Scope of Derivatization for Novel Chemical Entities

The 3,4-dihydro-2(1H)-pyridinone core is considered a "privileged structure" because it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. nih.govmdpi.com The pyridinone ring offers five positions that can be derivatized, providing numerous opportunities to fine-tune the molecule's properties and interactions with biological targets. nih.gov

Current research is focused on leveraging this scaffold to create novel chemical entities with enhanced or new biological activities. This is achieved by introducing diverse substituents at various positions on the pyridinone ring. For example, the synthesis of novel bis-3,4-dihydropyridones has been reported, demonstrating the potential for creating larger, more complex molecules based on this core structure. mdpi.com